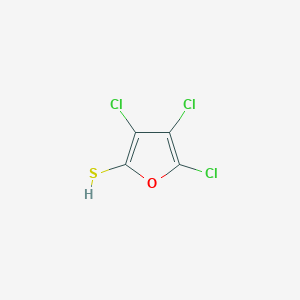![molecular formula C12H8BrCl2O2P B14254723 [4-(4-Bromophenoxy)phenyl]phosphonic dichloride CAS No. 391642-69-6](/img/structure/B14254723.png)
[4-(4-Bromophenoxy)phenyl]phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Bromophenoxy)phenyl]phosphonic dichloride is a chemical compound with the molecular formula C12H8BrCl2O2P and a molecular weight of 365.978 g/mol . This compound is known for its unique structure, which includes a bromophenoxy group attached to a phenyl ring, further connected to a phosphonic dichloride group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of [4-(4-Bromophenoxy)phenyl]phosphonic dichloride typically involves the reaction of 4-bromophenol with phosphorus oxychloride in the presence of a base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
[4-(4-Bromophenoxy)phenyl]phosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can be used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds.
Common reagents used in these reactions include bases, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[4-(4-Bromophenoxy)phenyl]phosphonic dichloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It can be used in the study of biological systems, particularly in the development of probes and inhibitors for various biological targets.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(4-Bromophenoxy)phenyl]phosphonic dichloride involves its interaction with various molecular targets. In biological systems, it may act by binding to specific proteins or enzymes, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to [4-(4-Bromophenoxy)phenyl]phosphonic dichloride include other phosphonic dichlorides and bromophenoxy derivatives. These compounds share structural similarities but may differ in their reactivity and applications. For example, compounds like [4-(4-Bromophenyl)sulfonyl]benzoyl derivatives have been studied for their antimicrobial and antioxidant properties . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
391642-69-6 |
|---|---|
Molecular Formula |
C12H8BrCl2O2P |
Molecular Weight |
365.97 g/mol |
IUPAC Name |
1-(4-bromophenoxy)-4-dichlorophosphorylbenzene |
InChI |
InChI=1S/C12H8BrCl2O2P/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H |
InChI Key |
PRKDXJGMLZMLLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Br)P(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
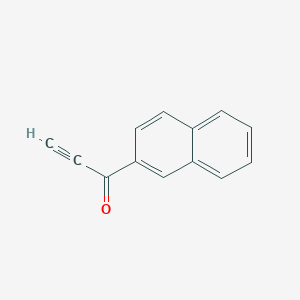
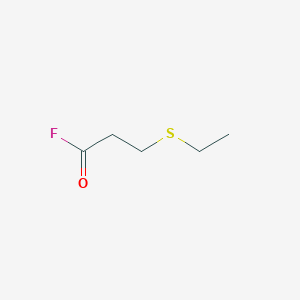
![[4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene](/img/structure/B14254664.png)
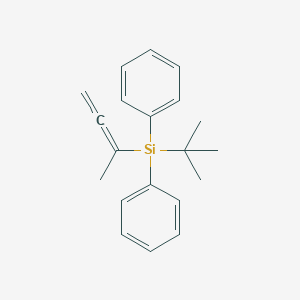

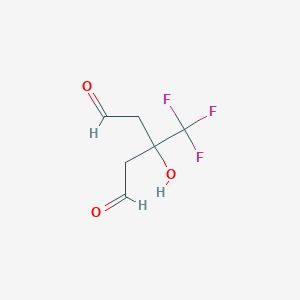
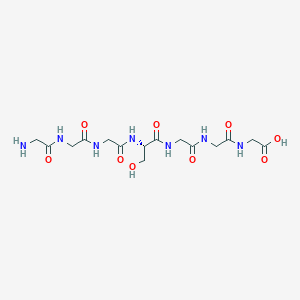
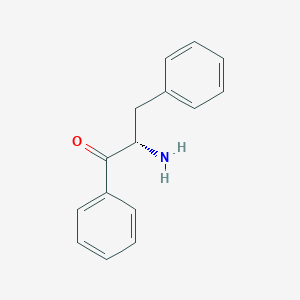
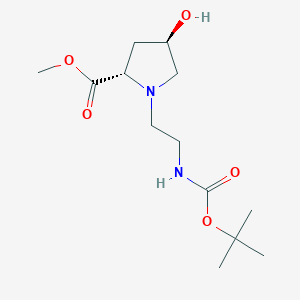
![4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B14254697.png)
![1-(4-methoxyphenyl)-N-[4-[(4-methoxyphenyl)methylideneamino]butyl]methanimine](/img/structure/B14254704.png)
![Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl]](/img/structure/B14254706.png)
